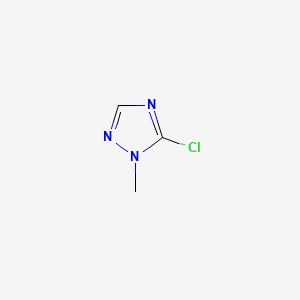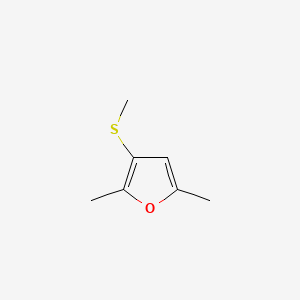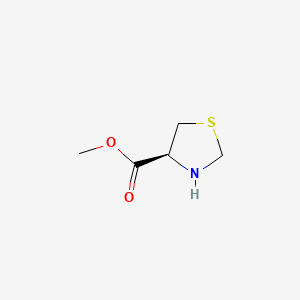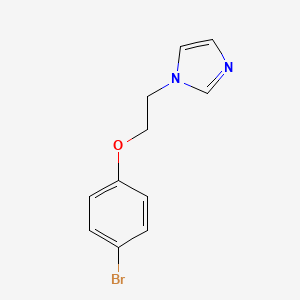
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone
概要
説明
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone, also known as MPP+, is a chemical compound that has been extensively studied in scientific research. It is a toxic compound that affects the central nervous system and has been linked to the development of Parkinson's disease.
作用機序
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ enters dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons. It also causes a decrease in dopamine levels and an increase in reactive oxygen species in the brain. These effects ultimately lead to the development of Parkinson's disease-like symptoms.
実験室実験の利点と制限
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a useful tool for studying the mechanisms of Parkinson's disease in animal models. It selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease. However, 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ is a toxic compound that requires specialized equipment and expertise to handle safely. It is also important to note that animal models may not fully recapitulate the human disease, and caution should be taken when extrapolating results from animal studies to human disease.
将来の方向性
Future research on 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ should focus on developing new therapies for Parkinson's disease. This could involve the development of drugs that target the mechanisms of 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ toxicity, such as oxidative stress and mitochondrial dysfunction. Additionally, new animal models that better recapitulate the human disease should be developed to improve the translation of preclinical studies to clinical trials. Finally, the role of genetic and environmental factors in the development of Parkinson's disease should be further explored, as this may lead to the development of personalized therapies.
科学的研究の応用
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animal models. 4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone+ has also been used to study the role of oxidative stress and mitochondrial dysfunction in Parkinson's disease.
特性
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-15(13)9-7-14-16(11(17)10(9)12)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPXPSALZXBRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327458 | |
| Record name | NSC657730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(1-methylhydrazino)-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
41932-99-4 | |
| Record name | NSC657730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)












